molecular formula C14H21N3O2 B7638093 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide

4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No. B7638093
M. Wt: 263.34 g/mol
InChI Key: MCQWAMOJFHOFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been suggested that the compound may interact with the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit anti-inflammatory and analgesic effects by reducing the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in the production of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide. One direction is to further investigate its potential applications in the treatment of anxiety and depression. Another direction is to study its effects on the endocannabinoid system and its potential applications in the treatment of pain and inflammation. Additionally, the compound could be modified to improve its potency and selectivity towards specific targets. Finally, the development of new synthetic methods for the production of the compound could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for its use.

Synthesis Methods

The synthesis of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves the reaction of 4-methylphenylpiperazine with ethylene oxide followed by the reaction with isocyanate. The resulting product is then hydrolyzed to obtain the desired compound. This method has been reported in the literature and has been found to yield high purity product.

Scientific Research Applications

The potential applications of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide in medicinal chemistry have been extensively studied. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to have potential applications in the treatment of anxiety and depression. The compound has been tested in vitro and in vivo and has shown promising results.

properties

IUPAC Name

4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-12-2-4-13(5-3-12)15-14(19)17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWAMOJFHOFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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